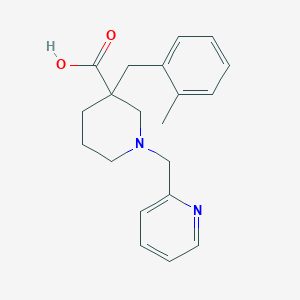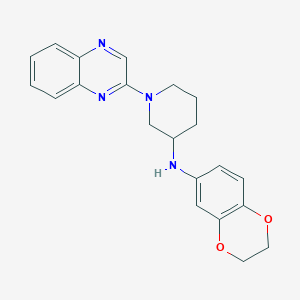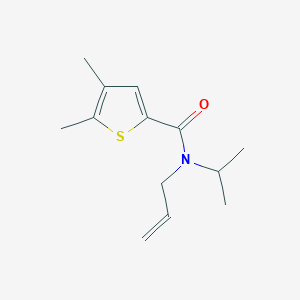
3-(2-methylbenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylbenzyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid is a synthetic compound that belongs to the piperidine class of chemicals. It is commonly referred to as MPPA and has been the subject of significant scientific research due to its potential applications in the field of medicine. MPPA is a promising candidate for the development of new drugs that can be used to treat a variety of medical conditions.
Wirkmechanismus
The exact mechanism of action of MPPA is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its biological effects. MPPA has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
MPPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors in the body, which may contribute to its anti-inflammatory, analgesic, and anti-tumor effects. MPPA has also been shown to have an effect on the immune system, which may contribute to its anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPA in lab experiments is its relatively low toxicity. It has been shown to have a low level of toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of using MPPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on MPPA. One area of research could focus on its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential applications in the treatment of cancer. Further research is needed to fully understand the mechanism of action of MPPA and its potential applications in the field of medicine.
Synthesemethoden
MPPA can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methylbenzylamine with pyridine-2-carboxaldehyde to form the corresponding imine. This imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 3-chloropiperidine-3-carboxylic acid to form MPPA. The synthesis of MPPA is a complex process that requires a high degree of skill and expertise.
Wissenschaftliche Forschungsanwendungen
MPPA has been the subject of significant scientific research due to its potential applications in the field of medicine. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. MPPA has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)methyl]-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-2-3-8-17(16)13-20(19(23)24)10-6-12-22(15-20)14-18-9-4-5-11-21-18/h2-5,7-9,11H,6,10,12-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKDPLCIDOQQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN(C2)CC3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dihydro-1H-inden-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5483579.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(4H-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B5483595.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![N-(1-isobutyryl-4-piperidinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5483605.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B5483620.png)



![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5483650.png)
![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5483657.png)
![2-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5483660.png)
![N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5483678.png)